molecular formula C11H13ClN2O B11793053 (2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone

(2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11793053
M. Wt: 224.68 g/mol
InChI Key: RLVSSHLZZSATKT-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a methanone group, which is further substituted with a 2-chloro-4-methylpyridin-3-yl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-4-methylpyridine with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually stirred for several hours at a specific temperature, followed by purification steps such as extraction and crystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The use of advanced purification techniques, such as chromatography and distillation, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

(2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

(2-chloro-4-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H13ClN2O/c1-8-4-5-13-10(12)9(8)11(15)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3

InChI Key

RLVSSHLZZSATKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(=O)N2CCCC2

Origin of Product

United States

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